molecular formula C18H31B B1589228 (S)-Alpine borane CAS No. 42371-63-1

(S)-Alpine borane

Cat. No. B1589228
CAS RN: 42371-63-1
M. Wt: 258.3 g/mol
InChI Key: VCDGSBJCRYTLNU-NYCFMAHJSA-N
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Description

(S)-Alpine borane is a chiral reducing agent synthesized from (-)-α-pinene via hydroboration. It is commonly represented as B(C6F5)3 and is part of the family of triarylboranes . These compounds exhibit strong Lewis acidity due to the electronegative fluorinated ligands attached to the boron center. The boron atom in (S)-Alpine borane has a vacant p-orbital, making it an effective Lewis acid that readily accepts electrons from donor molecules .


Synthesis Analysis

The synthesis of (S)-Alpine borane involves the hydroboration of (-)-α-pinene . This process introduces the boron atom into the pinene framework, resulting in the formation of the chiral reducing agent .


Molecular Structure Analysis

(S)-Alpine borane has a polyhedral structure with three fluorinated phenyl groups attached to the central boron atom. The arrangement of these ligands around boron contributes to its strong Lewis acidity and reactivity .


Chemical Reactions Analysis

(S)-Alpine borane acts as a Lewis acid catalyst in various chemical transformations. It can participate in reactions such as hydride abstraction, dehydrogenation, racemization, functionalization, and C–N bond cleavage. Its unique reactivity makes it a valuable tool in organic synthesis .


Physical And Chemical Properties Analysis

  • Color and Reactivity : It is diamagnetic, colorless, and reactive. Some forms are pyrophoric and require special handling .

Scientific Research Applications

  • Asymmetric Reductions of Acetylenic Ketones :

    • (S)-Alpine borane exhibits high stereoselectivity in the asymmetric reduction of hindered α,β-acetylenic ketones, as demonstrated by the synthesis of propargylic alcohols with very high enantiomeric excess using B-chlorodiisopinocampheylborane, a related reagent (Ramachandran, Teodorović, Rangaishenvi, & Brown, 1992).
  • Stereoselective Synthesis of Chirally Deuterated Compounds :

    • Chirally deuterated (S)-D-(6-(2)H(1))glucose was synthesized using (S)-Alpine borane, highlighting its utility in the stereoselective synthesis of complex molecules (Xu & Price, 2004).
    • In another study, (S)-Alpine borane was used for the stereocontrolled synthesis of 22-hydroxy-23-acetylenic steroids, an essential step in steroid side chain construction (Midland & Kwon, 1984).
  • Structure-Reactivity Studies in Organic Reactions :

    • A study examined the structure-reactivity relationships in the reductions of d-benzaldehydes by (S)-Alpine borane, providing insights into the mechanism of stereoselective reductions (Zhu, Reyes, & Meyer, 2009).
  • Synthesis of Optically Active Compounds :

    • The synthesis of optically active α-silyl-substituted α-hydroxyacetic acids was achieved using (S)-Alpine borane, demonstrating its utility in asymmetric reductions (Bolm, Saladin, Classen, Kas’yan, Veri, & Raabe, 2005).
  • Versatile Applications in Asymmetric Syntheses :

    • Alpine borane and related α-pinene-based borane reagents have been identified as versatile agents for various asymmetric syntheses, including reductions and allyl- and crotylboration reactions (Brown & Ramachandran, 1995).

Safety And Hazards

  • Safety Precautions : Keep away from heat, sources of ignition, and moisture .

Future Directions

Research on boron-based Lewis acid catalysis continues to evolve. (S)-Alpine borane and other halogenated triarylboranes hold promise as efficient catalysts for various chemical transformations. Their tunable acidity and structural complexity make them valuable tools for the semiconductor industry, doping agents, and optical materials .

properties

IUPAC Name

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGSBJCRYTLNU-NYCFMAHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447356
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Alpine borane

CAS RN

42371-63-1
Record name B-isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Alpine-Boraneâ?¢ Alpine-Borane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
MM Midland, YC Kwon - Tetrahedron letters, 1984 - Elsevier
… and incompletely (39% reduction after 92 h) by the S-Alpine-Borane … Using neat S-Alpine-Borane the reaction was 67% complete … reduces the ketone much faster than S-Alpine-Borane) …
Number of citations: 31 www.sciencedirect.com
Y Hanzawa, K Kawagoe, Y Kobayashi - … and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Fluoroalkyl alkynyl ketones(1a-c) were reduced enantioselectively by (R)-BINAL-H and (S)-Alpine-Borane to give optically active alcohols (2a-c). In the BINAL-H reduction, the …
Number of citations: 24 www.jstage.jst.go.jp
RJ Parry, S Ju, BJ Baker - Journal of Labelled Compounds and …, 1991 - Wiley Online Library
… The sample of (lR)-[ I-3H]-5-hexen-l-ol obtained from S-Alpine Borane reduction was diluted with unlabeled alcohol to give a total weight of 1.0 g (10 mM). The diluted alcohol was …
OS Ascenso, JC Marques, AR Santos, KB Xavier… - Bioorganic & medicinal …, 2011 - Elsevier
Autoinducer-2 (AI-2) is a signalling molecule for bacterial inter-species communication. A synthesis of (S)-4,5-dihydroxypentane-2,3-dione (DPD), the precursor of AI-2, is described …
Number of citations: 55 www.sciencedirect.com
L Xu, NPJ Price - Carbohydrate research, 2004 - Elsevier
Chirally deuterated (S)-d-(6- 2 H 1 )glucose has been prepared in good overall yield from d-(6,6′- 2 H 2 )glucose by a short, five-step synthesis from d-(6,6- 2 H 2 )glucose utilizing (R)-(…
Number of citations: 16 www.sciencedirect.com
H Furuta, K Furuta, JL Sessler - Journal of the American Chemical …, 1991 - ACS Publications
… Since the reductions were carried out with an excess of the reagent, the lower optical purity of the alcohol obtained from the S-Alpine-Borane reduction may be due to a difference in the …
Number of citations: 57 pubs.acs.org
RJ Parry, R Turakhia - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
… S-Alpine Borane. Since S-Alpine Borane is prepared commercially from (S)-(-)-a-pinene of 87% optical purity, the optical purity of the resulting propionic acid should be close to 87%. …
菅野修一, 須田篤 - 東北生活文化大学・東北生活文化大学短期大学部紀要, 2009 - cir.nii.ac.jp
Effect of reaction conditions on the radical polymerization of styrene initiated with S-Alpine-Borane | CiNii Research … Effect of reaction conditions on the radical polymerization of styrene …
Number of citations: 0 cir.nii.ac.jp
MM Midland - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(R) [ 173624‐47‐2 ] C 18 H 31 B (MW 258.30) InChI = 1S/C18H31B/c1‐12‐16‐10‐13(18(16,2)3)11‐17(12)19‐14‐6‐4‐7‐15(19)9‐5‐8‐14/h12‐17H,4‐11H2,1‐3H3/t12‐,13+,14‐,15+,16…
Number of citations: 1 onlinelibrary.wiley.com
Y Liu - 1995 - library-archives.canada.ca
The synthesis of enantiomerically pure compounds is one of the most important research areas in organic chemistry today. In the first chapter of this thesis a classification of …
Number of citations: 2 library-archives.canada.ca

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